Cas no 2703764-47-8 (2-(2,6-dioxopiperidin-3-yl)-5-[3-(fluoromethyl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione)
![2-(2,6-dioxopiperidin-3-yl)-5-[3-(fluoromethyl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione structure](https://ja.kuujia.com/scimg/cas/2703764-47-8x500.png)
2-(2,6-dioxopiperidin-3-yl)-5-[3-(fluoromethyl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
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- 2703764-47-8
- EN300-33364767
- 2-(2,6-dioxopiperidin-3-yl)-5-[3-(fluoromethyl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione
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- インチ: 1S/C18H19FN4O4/c19-8-10-9-22(6-5-20-10)11-1-2-12-13(7-11)18(27)23(17(12)26)14-3-4-15(24)21-16(14)25/h1-2,7,10,14,20H,3-6,8-9H2,(H,21,24,25)
- InChIKey: DBDSPRQPZUXPRQ-UHFFFAOYSA-N
- SMILES: FCC1CN(C2C=CC3C(N(C(C=3C=2)=O)C2C(NC(CC2)=O)=O)=O)CCN1
計算された属性
- 精确分子量: 374.13903326g/mol
- 同位素质量: 374.13903326g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 27
- 回転可能化学結合数: 3
- 複雑さ: 672
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.8Ų
- XLogP3: 0.2
2-(2,6-dioxopiperidin-3-yl)-5-[3-(fluoromethyl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33364767-1.0g |
2-(2,6-dioxopiperidin-3-yl)-5-[3-(fluoromethyl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione |
2703764-47-8 | 95.0% | 1.0g |
$0.0 | 2025-03-18 |
2-(2,6-dioxopiperidin-3-yl)-5-[3-(fluoromethyl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
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9. Back matter
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
2-(2,6-dioxopiperidin-3-yl)-5-[3-(fluoromethyl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報
Introduction to 2-(2,6-dioxopiperidin-3-yl)-5-[3-(fluoromethyl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 2703764-47-8)
2-(2,6-dioxopiperidin-3-yl)-5-[3-(fluoromethyl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 2703764-47-8) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by its intricate structural framework, which includes fused rings and functional groups that contribute to its unique chemical properties. The presence of both dioxopiperidine and fluoromethylpiperazine moieties in its molecular structure suggests potential applications in the development of bioactive agents, particularly in the realm of central nervous system (CNS) drugs and therapeutic interventions targeting neurological disorders.
The dioxopiperidine moiety is a key structural feature that imparts specific electronic and steric properties to the molecule. This group is known for its ability to modulate biological activity by interacting with various enzymes and receptors. In particular, derivatives of dioxopiperidine have been explored for their potential as kinase inhibitors and as modulators of neurotransmitter systems. The fluoromethylpiperazine component, on the other hand, introduces a fluorine atom into the piperazine ring, which is a common strategy in drug design to enhance metabolic stability and binding affinity. The combination of these two motifs in 2-(2,6-dioxopiperidin-3-yl)-5-[3-(fluoromethyl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione makes it a promising candidate for further investigation in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies have indicated that the dioxopiperidine ring can engage with specific amino acid residues in protein binding pockets, potentially leading to allosteric modulation or direct inhibition of target enzymes. Meanwhile, the fluoromethylpiperazine moiety has been shown to improve pharmacokinetic profiles by enhancing lipophilicity and reducing susceptibility to metabolic degradation. These insights have guided the design of analogs with improved efficacy and selectivity.
The isoindole core of the molecule is another critical feature that contributes to its biological relevance. Isoindole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antiviral effects. The presence of the 1,3-dione functionality further enhances the molecule's potential by introducing additional sites for hydrogen bonding and electrostatic interactions with biological targets. This structural complexity allows for fine-tuning of physicochemical properties such as solubility, permeability, and bioavailability.
In light of these structural attributes, researchers have been exploring 2-(2,6-dioxopiperidin-3-yl)-5-[3-(fluoromethyl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione as a scaffold for developing novel therapeutic agents. Preclinical studies have demonstrated its potential in modulating neurotransmitter release and receptor activity, making it a candidate for treating conditions such as depression, anxiety disorders, and cognitive impairments. Additionally, its unique structural features have sparked interest in its potential applications beyond CNS disorders, including roles in anti-inflammatory and anticancer therapies.
The synthesis of this compound presents both challenges and opportunities due to its complex architecture. Advanced synthetic methodologies have been employed to construct the desired framework efficiently while maintaining high purity standards. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography have been instrumental in achieving the necessary chemical integrity for further biological evaluation.
As our understanding of molecular interactions continues to evolve, so does our ability to harness the therapeutic potential of compounds like 2-(2,6-dioxopiperidin-3-yl)-5-[3-(fluoromethyl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 2703764-47-8). The integration of high-throughput screening technologies with structure-based drug design has accelerated the discovery process by enabling rapid assessment of biological activity across diverse target classes. This interdisciplinary approach has not only enhanced our capacity to identify lead compounds but also provided insights into mechanisms of action that can inform future drug development strategies.
The future prospects for this compound are promising given its multifaceted structural features and demonstrated preclinical efficacy. Continued research efforts are expected to yield derivatives with improved pharmacological profiles suitable for clinical translation. Collaborative initiatives between academic institutions and pharmaceutical companies will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.
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